An In-depth Technical Guide to 2-Methyl-1H-indole-6-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methyl-1H-indole-6-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Methyl-1H-indole-6-carboxylic acid, a key heterocyclic building block, is a compound of significant interest in medicinal chemistry and materials science. Its rigid indole scaffold, coupled with the reactive carboxylic acid functionality, provides a versatile platform for the synthesis of complex molecular architectures with diverse biological activities. This guide offers a comprehensive overview of the chemical and physical properties of 2-Methyl-1H-indole-6-carboxylic acid, detailed spectroscopic analysis for its unambiguous identification, a discussion of its synthesis and reactivity, and an exploration of its current and potential applications in drug discovery and beyond.
Core Chemical and Physical Properties
2-Methyl-1H-indole-6-carboxylic acid (CAS No: 73177-33-0) is a stable, solid organic compound at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a foundational understanding for its handling, characterization, and application.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥98% (typical) | [1] |
| Storage | Room temperature, in a dry environment | [1] |
Solubility and Acidity (pKa):
The acidity of the carboxylic acid group is a key determinant of its reactivity and physiological behavior. The pKa of indole-3-acetic acid, a related compound, is approximately 4.75. While a precise experimental pKa for 2-Methyl-1H-indole-6-carboxylic acid is not widely reported, it is expected to be in a similar range, influenced by the electronic effects of the indole ring system.
Spectroscopic Characterization: A Guide to Identification
Accurate identification of 2-Methyl-1H-indole-6-carboxylic acid is paramount for any research or development application. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure. While raw spectra are proprietary to their databases, this section details the expected key features for unambiguous identification.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-Methyl-1H-indole-6-carboxylic acid will exhibit characteristic signals for the protons on the indole ring, the methyl group, the N-H proton, and the carboxylic acid proton.
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Aromatic Protons (δ 7.0-8.0 ppm): The protons on the benzene portion of the indole ring will appear in this region as a series of multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the carboxylic acid and methyl groups.
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Indole N-H Proton (δ ~11.0-12.0 ppm): This proton typically appears as a broad singlet in the downfield region of the spectrum.
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Carboxylic Acid Proton (δ ~12.0-13.0 ppm): The acidic proton of the carboxylic acid group is also found far downfield as a broad singlet, and its chemical shift can be concentration-dependent.
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Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group at the 2-position will appear as a sharp singlet in the upfield region.
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C3-H Proton (δ ~6.3 ppm): The proton at the 3-position of the indole ring will typically appear as a singlet or a narrow multiplet.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
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Carbonyl Carbon (δ ~170-180 ppm): The carbon of the carboxylic acid group will be the most downfield signal.[4]
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Aromatic and Indole Carbons (δ ~100-140 ppm): The eight carbons of the indole ring system will resonate in this region.
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Methyl Carbon (δ ~13-15 ppm): The carbon of the methyl group will appear at the most upfield position.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Methyl-1H-indole-6-carboxylic acid will be characterized by the following key absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]
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N-H Stretch (Indole): A moderate to sharp peak around 3300-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹, indicative of the carbonyl group of an aromatic carboxylic acid.[5]
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C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon double bonds within the aromatic and indole rings.
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C-H Stretch (Aromatic and Alkyl): Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (175.18).
-
Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). The indole ring itself is relatively stable, and its fragmentation will contribute to the overall pattern.
Synthesis and Reactivity
The synthesis of 2-Methyl-1H-indole-6-carboxylic acid can be approached through established indole synthesis methodologies, which offer flexibility in accessing various substituted analogs.
Synthetic Strategies
While a specific, detailed protocol for the direct synthesis of 2-Methyl-1H-indole-6-carboxylic acid is not widely published, established methods for indole synthesis can be logically adapted.
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the synthesis of 2-Methyl-1H-indole-6-carboxylic acid via the Fischer indole synthesis.
Fischer Indole Synthesis: A plausible and widely used method involves the Fischer indole synthesis. This reaction would entail the condensation of 4-hydrazinobenzoic acid with acetone in the presence of an acid catalyst (e.g., sulfuric acid, zinc chloride, or polyphosphoric acid) to form a hydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization to yield the desired indole.[7]
Reissert Indole Synthesis: Another classical approach is the Reissert indole synthesis. This multi-step process would start with a substituted o-nitrotoluene, which is condensed with diethyl oxalate. Subsequent reduction of the nitro group and cyclization would lead to the indole-2-carboxylic acid, which can then be further modified.
Chemical Reactivity
The reactivity of 2-Methyl-1H-indole-6-carboxylic acid is dictated by the interplay of the electron-rich indole nucleus and the versatile carboxylic acid group.
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Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Coupling: Activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine to form amides. This is a cornerstone of its use in medicinal chemistry.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
-
-
Reactions of the Indole Ring: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. However, the reactivity and regioselectivity can be influenced by the directing effects of the existing substituents and the reaction conditions. The N-H proton can also be deprotonated with a strong base to generate an indolyl anion, which can then be alkylated or otherwise functionalized.
Applications in Drug Discovery and Materials Science
The indole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. The presence of the carboxylic acid group on 2-Methyl-1H-indole-6-carboxylic acid provides a convenient handle for derivatization to explore structure-activity relationships (SAR).
Role as a Scaffold in Medicinal Chemistry
Derivatives of indole-6-carboxylic acid have shown promise as potent inhibitors of key biological targets implicated in cancer.
Targeting Receptor Tyrosine Kinases: Recent studies have demonstrated that derivatives of indole-6-carboxylic acid can be designed to target the ATP-binding sites of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression of these receptors is a hallmark of many cancers, making them attractive targets for therapeutic intervention. By modifying the carboxylic acid group to introduce various pharmacophores, researchers can optimize the binding affinity and selectivity of these inhibitors.
Signaling Pathway Modulation:
Figure 2: Simplified diagram illustrating the inhibition of receptor tyrosine kinase (RTK) signaling by indole-6-carboxylic acid derivatives.
Applications in Materials Science
The indole moiety is also a known fluorophore. The ability to functionalize the carboxylic acid group of 2-Methyl-1H-indole-6-carboxylic acid opens up possibilities for its incorporation into larger polymeric structures or for the synthesis of novel fluorescent dyes and probes for various imaging and sensing applications.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-Methyl-1H-indole-6-carboxylic acid. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Methyl-1H-indole-6-carboxylic acid is a valuable and versatile building block with significant potential in both academic research and industrial applications. Its well-defined chemical and physical properties, coupled with its synthetic accessibility and reactivity, make it an attractive starting point for the development of novel pharmaceuticals and functional materials. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this important indole derivative in their work.
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